
1,2,4,9-Tetramethoxyanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,9-Tetramethoxyanthracene is a polycyclic aromatic hydrocarbon with four methoxy groups attached to the anthracene core
准备方法
Synthetic Routes and Reaction Conditions: 1,2,4,9-Tetramethoxyanthracene can be synthesized through several methods. One common approach involves the reaction of 1,8-dihydroxyanthraquinone with methanol in the presence of an acid catalyst . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds.
化学反应分析
Types of Reactions: 1,2,4,9-Tetramethoxyanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted anthracenes, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .
科学研究应用
1,2,4,9-Tetramethoxyanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing into its use as a probe for studying DNA interactions and as a potential therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties
作用机制
The mechanism of action of 1,2,4,9-Tetramethoxyanthracene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting normal cellular processes. Its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species that can induce cell death in cancer cells .
相似化合物的比较
- 1,4,5,8-Tetramethoxyanthracene
- 2,3,6,7-Tetramethoxyanthracene
- 9,10-Dimethoxyanthracene
Comparison: 1,2,4,9-Tetramethoxyanthracene is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. Compared to other tetramethoxyanthracenes, it exhibits different photophysical behaviors and biological activities, making it a valuable compound for specialized applications .
属性
CAS 编号 |
834867-33-3 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
1,2,4,9-tetramethoxyanthracene |
InChI |
InChI=1S/C18H18O4/c1-19-14-10-15(20-2)18(22-4)16-13(14)9-11-7-5-6-8-12(11)17(16)21-3/h5-10H,1-4H3 |
InChI 键 |
YCVIKAOJQXVGSJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C2=C(C3=CC=CC=C3C=C12)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)

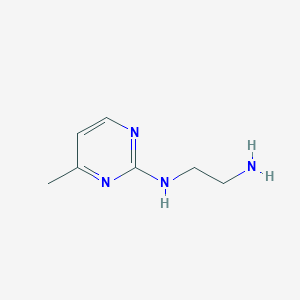
![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
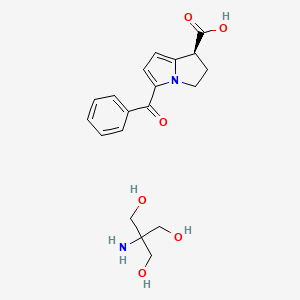
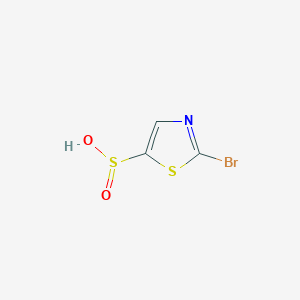
![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)
![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)

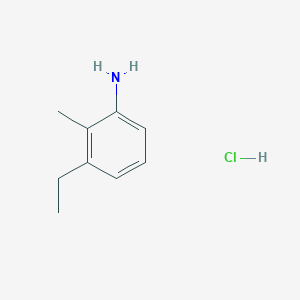
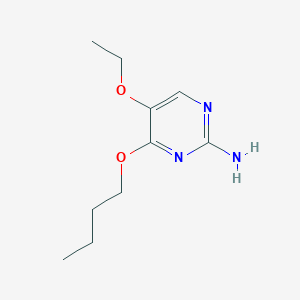
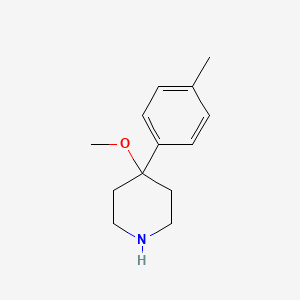
![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)
